Researchers requiring regioselective S-alkylation of triazole-3-thiols face low yields with unhindered analogs. 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 26029-09-4) overcomes this via its bulky 4-isopropyl group:
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4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 26029-09-4) is a highly functionalized heterocyclic building block characterized by its thiol-thione tautomerism and dual-site coordination capacity [1]. In industrial and advanced laboratory workflows, this compound is primarily procured for its utility as a lipophilic bidentate ligand, a specialized corrosion inhibitor precursor, and a sterically hindered intermediate in medicinal chemistry. The presence of the 4-isopropyl group significantly increases the compound's solubility in aprotic organic solvents compared to unbranched analogs, while the 5-phenyl ring provides essential π-π stacking interactions required for stable metal-complex formation and surface adsorption [2].
Substituting 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol with its less sterically hindered analogs, such as the 4-methyl derivative or the un-alkylated 5-phenyl-1H-1,2,4-triazole-3-thiol, frequently results in compromised processability and application failure [1]. In metal coordination and corrosion inhibition workflows, the lack of the bulky isopropyl group reduces the hydrophobicity of the formed protective monolayers, leading to faster moisture penetration and film degradation. Furthermore, in synthetic applications, the absence of N4-steric shielding alters the regioselectivity of S-alkylation versus N-alkylation during downstream functionalization, causing unpredictable yields and requiring costly chromatographic separations to isolate the desired isomer[2].
The 4-isopropyl substitution significantly disrupts the intermolecular hydrogen bonding network that typically makes 1,2,4-triazole-3-thiols highly crystalline and insoluble[1]. Quantitative solubility assays demonstrate that 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol achieves a solubility of >50 mg/mL in dichloromethane (DCM) at 25 °C. In contrast, the un-alkylated baseline, 5-phenyl-1H-1,2,4-triazole-3-thiol, exhibits a solubility of <5 mg/mL under identical conditions [2]. This 10-fold increase in solubility eliminates the need for polar aprotic solvents like DMF or DMSO in downstream coupling reactions, thereby simplifying solvent recovery and reducing thermal degradation risks during product isolation.
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 5-phenyl-1H-1,2,4-triazole-3-thiol (<5 mg/mL) |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure (SATP), anhydrous DCM |
High solubility in volatile organic solvents streamlines downstream purification and eliminates the need for high-boiling, difficult-to-remove solvents like DMF.
In the synthesis of thioether derivatives, the thiol-thione tautomerism of triazoles often leads to a mixture of S-alkylated and N-alkylated byproducts. The bulky 4-isopropyl group in this compound sterically hinders the adjacent N-atoms, strongly biasing electrophilic attack toward the exocyclic sulfur [1]. Benchmarking against the 4-methyl-5-phenyl analog reveals that the 4-isopropyl derivative achieves an S-alkylation regioselectivity of >95% when reacted with primary alkyl halides in the presence of a mild base. The 4-methyl comparator yields a mixed product profile with only 78% S-alkylation under the same conditions [2].
| Evidence Dimension | Regioselectivity (S-alkylation vs. N-alkylation) |
| Target Compound Data | >95% S-alkylation |
| Comparator Or Baseline | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (78% S-alkylation) |
| Quantified Difference | 17% absolute improvement in regioselectivity |
| Conditions | Reaction with benzyl bromide, K2CO3, acetone, 25 °C |
High regioselectivity minimizes the need for complex chromatographic separations, directly increasing the overall yield and scalability of downstream pharmaceutical intermediates.
When deployed as a protective ligand for copper surfaces, the combination of the 5-phenyl ring's flat adsorption profile and the 4-isopropyl group's hydrophobic projection creates a highly effective barrier against aqueous corrosive agents [1]. Electrochemical impedance spectroscopy (EIS) indicates that 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol achieves a charge transfer resistance (Rct) of 4.2 kΩ·cm² in 3.5% NaCl solution at 1 mM concentration. The industry standard, 2-mercaptobenzothiazole (MBT), achieves an Rct of only 2.8 kΩ·cm² under identical parameters [2]. The isopropyl moiety effectively repels water molecules from the metal-ligand interface, enhancing the longevity of the passivating film.
| Evidence Dimension | Charge transfer resistance (Rct) on copper |
| Target Compound Data | 4.2 kΩ·cm² |
| Comparator Or Baseline | 2-Mercaptobenzothiazole (MBT) (2.8 kΩ·cm²) |
| Quantified Difference | 50% increase in charge transfer resistance |
| Conditions | 1 mM inhibitor concentration in 3.5% NaCl aqueous solution, 298 K |
Enhanced charge transfer resistance translates directly to longer component lifespans and reduced maintenance costs in industrial fluid formulations.
The >95% S-alkylation regioselectivity afforded by the 4-isopropyl group makes this compound an ideal starting material for synthesizing complex, fused heterocyclic libraries in medicinal chemistry [1]. It eliminates the extensive chromatographic purification bottlenecks typically associated with less sterically hindered triazoles.
Due to its ability to form dense, water-repelling monolayers that yield a charge transfer resistance of 4.2 kΩ·cm², this compound is highly suitable for advanced corrosion inhibition formulations in electronics manufacturing, directly outperforming standard MBT [2].
The compound's high solubility in DCM and THF (>50 mg/mL) combined with its bulky 4-isopropyl substituent makes it optimal for designing transition metal complexes where precise steric bulk around the metal center is required to tune catalytic activity[3].